molecular formula C17H15FN4O2 B2872603 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-15-3

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2872603
CAS No.: 866872-15-3
M. Wt: 326.331
InChI Key: GFXVANFYCAVMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 866872-46-0) is a high-purity small molecule based on a 1,2,3-triazole-4-carboxamide scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery . This compound is of particular interest in early-stage research for developing therapeutics that require modulation of the Pregnane X Receptor (PXR) . PXR is a nuclear receptor that acts as a master regulator of drug metabolism, controlling the expression of key genes like CYP3A4 . The unintended activation of PXR by drug candidates can lead to adverse drug-drug interactions and accelerated drug metabolism, causing treatment failure . Compounds with this core structure have been optimized to function as potent and selective PXR inverse agonists and antagonists, working to inhibit PXR activity and thus offering a strategy to mitigate these undesirable effects . The structural motif of this chemical makes it a valuable scaffold for structure-activity relationship (SAR) studies, allowing researchers to explore interactions with biological targets and refine compound properties . It is supplied for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c1-11-16(17(23)19-13-5-9-15(24-2)10-6-13)20-21-22(11)14-7-3-12(18)4-8-14/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXVANFYCAVMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, supported by data from various studies.

  • Molecular Formula : C17H15FN4O2
  • Molecular Weight : 326.331 g/mol
  • IUPAC Name : 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide

Anti-inflammatory Activity

Research indicates that compounds within the triazole family exhibit significant anti-inflammatory properties. For instance, studies have shown that related triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
5a45.968.2
639.846.3

These findings suggest that the triazole structure may enhance anti-inflammatory effects while minimizing gastric ulceration risks compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable study investigated its effects on breast cancer cell lines:

  • Cell Lines Tested : MCF-7, MDA-MB-231, SK-BR-3
  • IC50 Values :
    • MCF-7: 2.96 μM (24h), 1.06 μM (48h)
    • MDA-MB-231: 0.80 μM (24h), 0.67 μM (48h)
    • SK-BR-3: 1.21 μM (24h), 0.79 μM (48h)

The compound induced apoptosis and G2/M phase arrest in cancer cells while also generating reactive oxygen species (ROS), which are known to contribute to cancer cell death .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of COX Enzymes : As indicated by the IC50 values, the compound may effectively inhibit COX enzymes, leading to reduced inflammation.
  • Induction of Apoptosis : The compound's ability to induce apoptosis in cancer cells suggests it may disrupt critical survival pathways in malignant cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of triazole derivatives:

  • Anti-inflammatory Studies : A series of triazole derivatives demonstrated anti-inflammatory effects comparable to indomethacin and celecoxib, with lower incidences of gastric ulceration .
  • Anticancer Studies : The compound ZQL-4c, a derivative featuring a similar structure, was shown to inhibit breast cancer cell proliferation significantly and alter key signaling pathways associated with tumor growth .

Comparison with Similar Compounds

Halogen vs. Alkoxy Substituents

  • Compound 3d (): 1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (mp 240–241°C) differs by lacking the 4-methoxyphenyl group.
  • Compound 4k (): (2E)-1-[1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-nitrophenyl)-prop-2-en-1-one (mp 231.7–236.9°C) replaces the carboxamide with a chalcone moiety. The nitro group increases polarity, reducing bioavailability compared to carboxamides .
  • Compound 12b (): A bis-hydrazone derivative with dual 4-fluorophenyl groups (mp 248–249°C) shows higher thermal stability, likely due to increased molecular symmetry and hydrogen bonding .

Methoxy vs. Ethoxy Substituents

  • 1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (): Substituting methoxy with ethoxy increases lipophilicity (logP ~2.8 vs.

Heterocyclic Hybrids and Bioactivity

Thiazole-Triazole Hybrids

  • Compounds 4 and 5 (): 4-(4-Chlorophenyl)- and 4-(4-fluorophenyl)-thiazole derivatives exhibit isostructural crystal packing but differ in halogen substituents (Cl vs. F). The fluorine analog (5) shows tighter π-stacking (interplanar distance 3.45 Å vs. 3.52 Å for Cl), influencing solid-state stability .
  • Compound 31b (): A thiazole-pyrazole-triazole hybrid with COX-2 inhibition (IC₅₀ = 0.8 µM) demonstrates how heterocyclic expansion enhances enzyme selectivity compared to simpler triazoles .

Pyridineamide Derivatives

  • Compound B20 (): Incorporates a pyridineamide group, achieving BACE-1 inhibition (docking score: −8.6 kcal/mol) via interactions with Asp32 and Asp226. The pyridine ring introduces basicity, improving water solubility (logS −4.1 vs. −5.2 for non-pyridine analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.